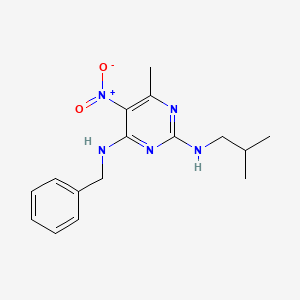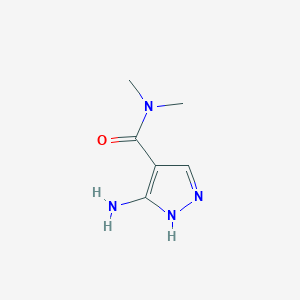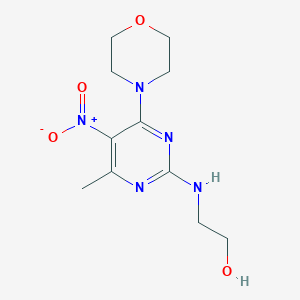![molecular formula C15H19N3O2S B2895020 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile CAS No. 1808340-33-1](/img/structure/B2895020.png)
5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile, also known as DHQD-2CN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DHQD-2CN is a synthetic compound that was first synthesized in 2011 by researchers at the University of California, Berkeley. Since then, DHQD-2CN has been the subject of numerous studies investigating its mechanism of action and potential therapeutic benefits.
作用机制
5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile is believed to exert its therapeutic effects by binding to and inhibiting the activity of certain enzymes, such as phosphodiesterases and phosphatases. By inhibiting these enzymes, 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile may be able to modulate a variety of cellular processes, including cell signaling and gene expression.
Biochemical and Physiological Effects:
Studies have shown that 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile has a number of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile has been shown to improve cognitive function in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
One advantage of 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile is that it is a synthetic compound, which allows for precise control over its chemical properties. Additionally, 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile has been shown to be effective at low concentrations, which may make it a useful tool for studying cellular processes. However, one limitation of 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile is that it is a relatively new compound, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
未来方向
There are a number of future directions for research on 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile. One area of research could focus on developing more potent analogs of the compound that may be more effective at inhibiting the activity of target enzymes. Additionally, further studies are needed to fully understand the mechanism of action of 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile and its potential therapeutic applications in a variety of diseases. Finally, research could focus on developing new methods for synthesizing 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile that are more efficient and cost-effective.
合成方法
The synthesis of 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile involves a multi-step process that begins with the reaction of 2-pyridinecarbonitrile with sodium hydride to form a sodium salt. This salt then undergoes a reaction with sulfonyl chloride to form a sulfonyl pyridine intermediate. The final step in the synthesis involves the reaction of the sulfonyl pyridine intermediate with a chiral catalyst to form 5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile.
科学研究应用
5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile has been the subject of numerous studies investigating its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the activity of certain enzymes, such as phosphodiesterases and phosphatases. These enzymes play a role in a variety of cellular processes, and their dysregulation has been implicated in a number of diseases, including cancer and neurodegenerative disorders.
属性
IUPAC Name |
5-[[(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]sulfonyl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c16-10-13-7-8-14(11-17-13)21(19,20)18-9-3-5-12-4-1-2-6-15(12)18/h7-8,11-12,15H,1-6,9H2/t12-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKNVNWAGIKSRC-IUODEOHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2S(=O)(=O)C3=CN=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)CCCN2S(=O)(=O)C3=CN=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(3,3-dimethylbutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2894938.png)
![Benzo[d]thiazol-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2894939.png)




![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methylamine](/img/structure/B2894946.png)
![5-bromo-2-{[(4-bromophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2894947.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2894949.png)


![2-[4-(Propane-1-sulfonyl)phenyl]acetic acid](/img/structure/B2894956.png)
